molecular formula C17H28N2O6 B12871775 Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B12871775
M. Wt: 356.4 g/mol
InChI Key: ZDHKTWTZEQMCMH-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[111]pentan-1-yl)hydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C17H28N2O6 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese (III) dipivaloylmethane (Mn(dpm)3). This reaction yields the desired compound through a hydrohydrazination reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds suggests that similar methodologies could be employed. The use of flow photochemical addition and batch haloform reactions are potential approaches for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced forms like 1-bicyclo[1.1.1]pentylhydrazine, and substituted compounds with different functional groups .

Scientific Research Applications

Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and strained structure that can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of a bicyclo[1.1.1]pentane core with hydrazine and ester functional groups.

Properties

Molecular Formula

C17H28N2O6

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C17H28N2O6/c1-14(2,3)24-12(21)18-19(13(22)25-15(4,5)6)17-8-16(9-17,10-17)11(20)23-7/h8-10H2,1-7H3,(H,18,21)

InChI Key

ZDHKTWTZEQMCMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)OC

Origin of Product

United States

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